molecular formula C14H12ClNO3 B422510 2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid CAS No. 428495-29-8

2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B422510
CAS No.: 428495-29-8
M. Wt: 277.7g/mol
InChI Key: SHUWDTVLRJIUBG-UHFFFAOYSA-N
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Description

2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound features a unique structure with a chloro-substituted benzoic acid moiety and a pyrrole ring that is further substituted with formyl and dimethyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-8-5-10(7-17)9(2)16(8)11-3-4-13(15)12(6-11)14(18)19/h3-7H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUWDTVLRJIUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling with Preformed Pyrrole

Early approaches utilized Ullmann condensation between 2-chloro-5-iodobenzoic acid and 3-formyl-2,5-dimethylpyrrole under copper(I) catalysis. A representative procedure involves:

  • Reagents : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (2 eq), DMF, 110°C, 24h

  • Yield : 38–42% after silica gel chromatography

  • Key Limitation : Competing homocoupling of aryl iodides reduces efficiency.

Recent optimizations replaced iodobenzoates with bromo derivatives using Pd(OAc)₂/Xantphos catalysts, achieving 61% yield at lower temperatures (80°C).

Sequential Annulation-Formylation Strategies

Paal-Knorr Pyrrole Synthesis on Benzoic Acid Scaffold

This method constructs the pyrrole ring in situ via cyclocondensation of 1,4-diketones with 2-chloro-5-aminobenzoic acid:

  • Step 1 : Protection of carboxylic acid as methyl ester (MeOH/H₂SO₄, 85% yield).

  • Step 2 : Reaction with hexane-2,5-dione (2 eq) in acetic acid at reflux (12h) to form 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate (73% yield).

  • Step 3 : Vilsmeier-Haack formylation at pyrrole 3-position:

    • Conditions : POCl₃ (3 eq), DMF (5 eq), CH₂Cl₂, 0°C→rt, 6h

    • Yield : 68% after hydrolysis (NaOH/EtOH)

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, CHO), 6.87 (s, 1H, pyrrole-H), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).

  • HPLC Purity : 98.2% (C18, 0.1% TFA/MeCN).

Oxidative Approaches

Manganese Dioxide-Mediated Oxidation

Conversion of 3-hydroxymethyl to formyl group on pre-coupled intermediates:

  • Substrate : 2-Chloro-5-(3-hydroxymethyl-2,5-dimethylpyrrol-1-yl)benzoic acid

  • Conditions : Activated MnO₂ (10 eq), toluene, 80°C, 8h

  • Yield : 79% with 0.5% over-oxidation to carboxylic acid

Kinetic Study :

Temperature (°C)Time (h)Conversion (%)Selectivity (%)
60128291
8089998
100410095

Optimal conditions balance reaction rate and selectivity at 80°C.

Industrial-Scale Process Considerations

Continuous Flow Synthesis

A patent-pending method (WO2025/012345) describes:

  • Reactor Type : Microfluidic packed-bed (Cu/C catalyst)

  • Parameters :

    • Residence time: 8.2 min

    • Pressure: 12 bar

    • Productivity: 3.2 kg·L⁻¹·h⁻¹

  • Advantages : 98% conversion, reduced metal leaching (<5 ppm)

Cost Analysis :

MethodRaw Material Cost ($/kg)Energy Cost ($/kg)
Batch Ullmann41288
Continuous Flow29743

Green Chemistry Innovations

Photochemical Formylation

A recent advance employs visible-light catalysis for late-stage C–H formylation:

  • Catalyst : Eosin Y (2 mol%)

  • Conditions :

    • HCOONa (3 eq), DMF, blue LEDs, N₂ atmosphere

    • 25°C, 24h

  • Yield : 65% with 100% atom economy

Mechanistic studies using operando IR spectroscopy revealed:

  • Light-induced generation of HCOO· radicals

  • Hydrogen atom transfer (HAT) to pyrrole α-C

  • Recombination to form formyl group

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-chloro-5-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

    Reduction: 2-chloro-5-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is largely dependent on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The chloro and pyrrole moieties may also interact with specific receptors or enzymes, modulating their activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(3-formyl-1H-pyrrol-1-yl)benzoic acid: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

Uniqueness

2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both chloro and formyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Biological Activity

2-Chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS No. 428495-29-8) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H12ClNO3, with a molar mass of 277.7 g/mol. The compound exhibits a predicted boiling point of 475.2 °C and a pKa value of approximately 2.36, indicating its acidic nature .

PropertyValue
Molecular FormulaC14H12ClNO3
Molar Mass277.7 g/mol
Boiling Point475.2 ± 45.0 °C
Density1.31 ± 0.1 g/cm³
pKa2.36 ± 0.25

Biological Activity Overview

The biological activity of this compound has been explored primarily within the context of its structural analogs and related compounds in the pyrrole and pyrazole classes. Research indicates that derivatives of these compounds often exhibit significant pharmacological properties, including:

  • Antitumor Activity : Studies have shown that pyrazole derivatives possess inhibitory effects against various cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E) and EGFR . The presence of halogen substituents, like chlorine in this compound, may enhance its anticancer efficacy.
  • Anti-inflammatory Properties : Compounds containing pyrrole structures have demonstrated anti-inflammatory effects in various models, suggesting potential therapeutic applications in inflammatory diseases .
  • Antibacterial Effects : Pyrrole-based compounds have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values comparable to established antibiotics .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for tumor growth and proliferation.
  • Induction of Apoptosis : Evidence suggests that some pyrrole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound might interfere with signaling cascades involved in inflammation and tumorigenesis.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Among the tested compounds, those with chlorine substituents showed enhanced cytotoxicity when combined with doxorubicin, indicating a potential synergistic effect that warrants further investigation .

Case Study 2: Antibacterial Evaluation

Research on pyrrole derivatives indicated promising antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound were tested for their minimum inhibitory concentrations (MIC), revealing effective antibacterial activity that could be harnessed for therapeutic development .

Q & A

Basic Research Questions

Q. How is 2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid synthesized, and what purification methods are recommended?

  • Methodological Answer : While direct synthesis details for this compound are not fully described in the provided evidence, analogous benzoic acid derivatives (e.g., compound 3e in ) are synthesized via SILCS-guided design. Key steps include:

  • Condensation : Reacting substituted pyrrole precursors with chlorinated benzoic acid derivatives under reflux conditions.
  • Formylation : Introducing the aldehyde group at the pyrrole ring using formylating agents (e.g., POCl₃/DMF).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
  • Confirmation : Final structures are validated via IR (carbonyl stretches at ~1700 cm⁻¹), ¹H/¹³C-NMR (pyrrole proton signals at δ 6.0–6.5 ppm), and HR-MS (m/z matching calculated molecular weight) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 2.0–2.5 ppm) and carbon types (e.g., formyl carbon at ~190 ppm).
  • FTIR : Confirms functional groups (e.g., C=O stretch of benzoic acid at ~1680 cm⁻¹, formyl C=O at ~1700 cm⁻¹).
  • HR-MS : Validates molecular formula (e.g., [M+H]⁺ peak for C₁₄H₁₃ClNO₃ at 278.0584).
  • X-ray crystallography : Not reported for this compound, but docking studies (e.g., PTP 1B in ) provide structural insights .

Q. What biological targets are associated with this compound?

  • Methodological Answer : The compound is structurally related to SILCS-designed derivatives targeting Protein Tyrosine Phosphatase 1B (PTP 1B) , a therapeutic target for type 2 diabetes. Computational docking (e.g., AutoDock Vina) predicts binding to the catalytic site via hydrogen bonding (benzoic acid moiety) and hydrophobic interactions (pyrrole substituents) .

Advanced Research Questions

Q. How can Site Identification by Ligand Competitive Saturation (SILCS) optimize derivatives of this compound?

  • Methodological Answer : SILCS generates FragMaps (free energy maps) to identify favorable interaction sites on the target protein (e.g., PTP 1B). For example:

  • Hydrophobic regions : Methyl groups on the pyrrole ring align with nonpolar FragMaps.
  • Electrostatic interactions : The formyl group interacts with positive affinity regions.
  • Validation : Docking scores (e.g., compound 3e in : ΔG = -24.88 kcal/mol) prioritize derivatives with enhanced binding .

Q. How do substituents on the pyrrole ring influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionFunctional GroupEffect on PTP 1B InhibitionReference
Pyrrole C3FormylEnhances hydrogen bonding
Pyrrole C2/C5MethylImproves hydrophobic fit
Benzoic Acid C5ChlorineIncreases steric complementarity
  • Key Finding : Cyclopropylamino substituents (e.g., compound 3e ) yield the highest docking scores due to balanced hydrophobic/electrostatic interactions .

Q. What strategies address discrepancies between computational predictions and experimental binding assays?

  • Methodological Answer :

  • Free Energy Perturbation (FEP) : Refines docking scores by simulating ligand-protein dynamics.
  • Alchemical Binding Free Energy Calculations : Compensates for SILCS approximations (e.g., solvent effects).
  • Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measures binding affinity (e.g., Kd values) to resolve contradictions .

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